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molecular formula C10H20N2O B8280594 2-(Pyrrolidin-1-yl)methyl-3-hydroxy piperidine CAS No. 125104-40-7

2-(Pyrrolidin-1-yl)methyl-3-hydroxy piperidine

Cat. No. B8280594
M. Wt: 184.28 g/mol
InChI Key: BDGJVEBHIAMPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05089507

Procedure details

By reducing 5 g (0.025 moles) of 2-(pyrrolidin-1-yl)carbonyl-3-hydroxy piperidine, with 1.2 g (0.025 moles) of LiAlH4 in 100 ml of dry THF, using an alkaline work-up, 3 g of the title compound were obtained.
Name
2-(pyrrolidin-1-yl)carbonyl-3-hydroxy piperidine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]([CH:8]2[CH:13]([OH:14])[CH2:12][CH2:11][CH2:10][NH:9]2)=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[N:1]1([CH2:6][CH:8]2[CH:13]([OH:14])[CH2:12][CH2:11][CH2:10][NH:9]2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
2-(pyrrolidin-1-yl)carbonyl-3-hydroxy piperidine
Quantity
5 g
Type
reactant
Smiles
N1(CCCC1)C(=O)C1NCCCC1O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC1NCCCC1O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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